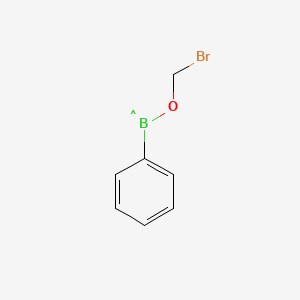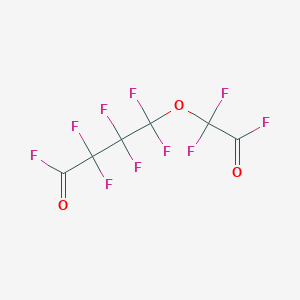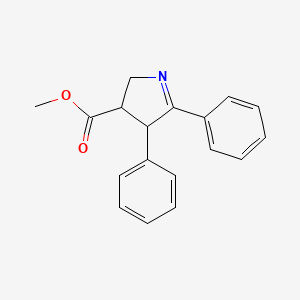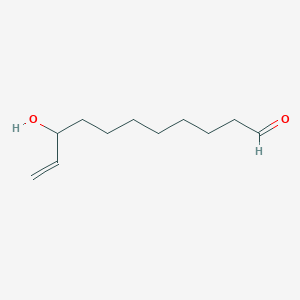
9-Hydroxyundec-10-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Hydroxyundec-10-enal is a hydroxy monounsaturated fatty acid. It is a derivative of undec-10-enoic acid, where a hydroxy group is substituted at the 9th position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-Hydroxyundec-10-enal can be achieved through various methods. One common approach involves the biotransformation of long-chain dicarboxylic acids. For instance, the biotransformation of ricinoleic acid using recombinant Escherichia coli can yield ω-hydroxyundec-9-enoic acid . The reaction conditions typically involve the use of gas chromatography with flame ionization detector (GC-FID) for analysis, and the extraction process may include solvents like ethyl acetate or water containing Tween 80 .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the biotransformation approach mentioned above can be scaled up for industrial applications, utilizing microbial bio-catalysts for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 9-Hydroxyundec-10-enal undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur under acidic or basic conditions, depending on the desired product.
Major Products: The major products formed from these reactions include different derivatives of the original compound, such as carboxylic acids, alcohols, and esters .
Aplicaciones Científicas De Investigación
9-Hydroxyundec-10-enal has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of 9-Hydroxyundec-10-enal involves the generation of mitochondrial reactive oxygen species and the activation of AMP-activated protein kinase. This leads to the induction of apoptosis in cancer cells. The compound increases the phosphorylation levels of AMP-activated protein kinase, cleaved caspase-3, and poly (ADP-ribose) polymerase proteins. It also downregulates anti-apoptotic members like Bcl-2 and upregulates pro-apoptotic members like Bax .
Comparación Con Compuestos Similares
9-Hydroxyundec-10-enoic acid: This compound is a hydroxy monounsaturated fatty acid similar to 9-Hydroxyundec-10-enal but with a carboxylic acid group instead of an aldehyde group.
(S)-9-Hydroxy-10-undecenoic acid:
Uniqueness: this compound is unique due to its specific structure, which includes a hydroxy group at the 9th position and an aldehyde group at the 10th position. This unique structure contributes to its distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
64251-18-9 |
|---|---|
Fórmula molecular |
C11H20O2 |
Peso molecular |
184.27 g/mol |
Nombre IUPAC |
9-hydroxyundec-10-enal |
InChI |
InChI=1S/C11H20O2/c1-2-11(13)9-7-5-3-4-6-8-10-12/h2,10-11,13H,1,3-9H2 |
Clave InChI |
MUEWHPNRGYBWHA-UHFFFAOYSA-N |
SMILES canónico |
C=CC(CCCCCCCC=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


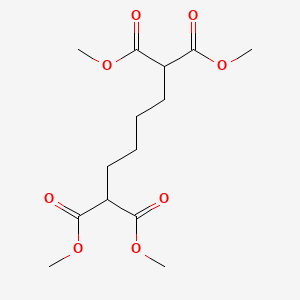
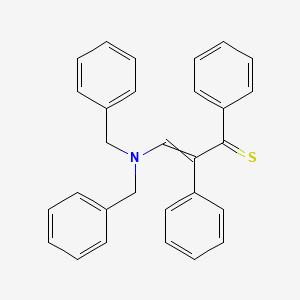
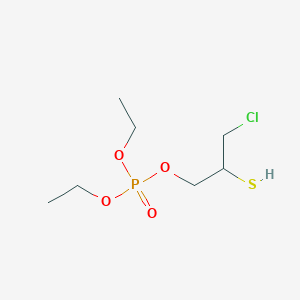

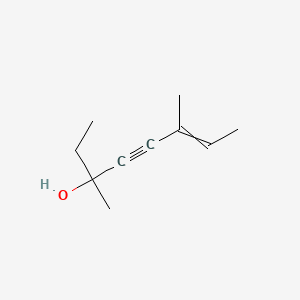
![N-[2-(2-Acetyl-4,5-dimethoxyphenyl)ethyl]but-2-enamide](/img/structure/B14509770.png)
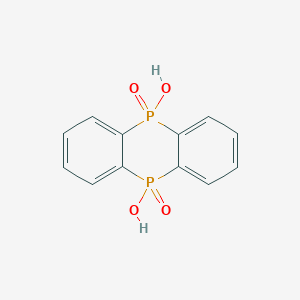

![3-[3-(2,6-Dimethylheptyl)oxiran-2-YL]but-2-enoic acid](/img/structure/B14509796.png)
![(NE)-N-[(2E)-2-hydroxyimino-1-phenyl-2-pyrimidin-4-ylethylidene]hydroxylamine](/img/structure/B14509806.png)

